molecular formula C28H20N2O7 B11077828 5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11077828
M. Wt: 496.5 g/mol
InChI Key: YGYAITKGVIYKEA-UHFFFAOYSA-N
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Description

5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a furo[3,4-c]pyrrole and an indene moiety. The presence of nitro and methyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the spiro-indene moiety: This step may involve spirocyclization reactions.

    Functional group modifications: Introduction of nitro and methyl groups can be achieved through nitration and methylation reactions, respectively.

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: The compound’s reactivity and functional groups may enable it to act as a pharmacophore in the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the spiro structure may enable it to bind to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds to 5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone include other spiro compounds with fused ring systems. These compounds may share similar reactivity and applications but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of nitro and methyl groups, as well as its spiro-fused ring system.

Properties

Molecular Formula

C28H20N2O7

Molecular Weight

496.5 g/mol

IUPAC Name

5-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H20N2O7/c1-14-7-9-16(10-8-14)23-21-22(28(37-23)24(31)18-5-3-4-6-19(18)25(28)32)27(34)29(26(21)33)20-12-11-17(30(35)36)13-15(20)2/h3-13,21-23H,1-2H3

InChI Key

YGYAITKGVIYKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])C)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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